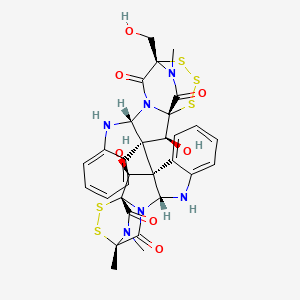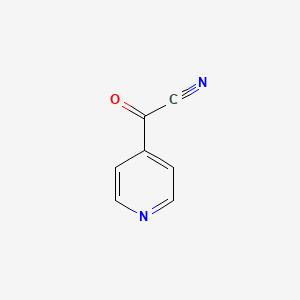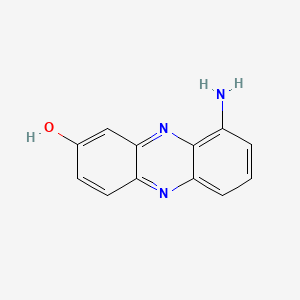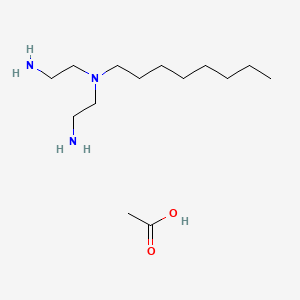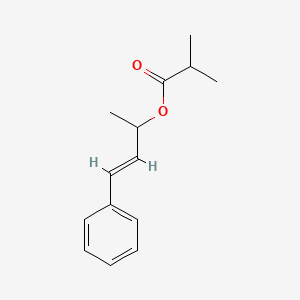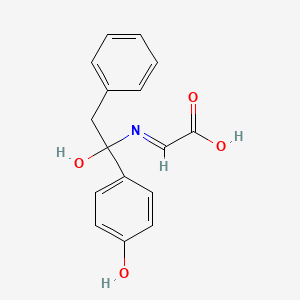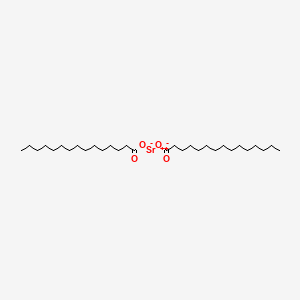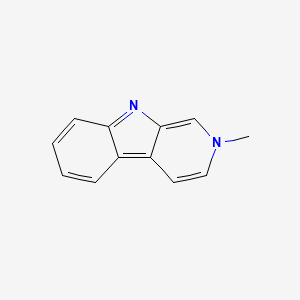
Tetradec-13-ene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradec-13-eno-1,2-diol es un compuesto orgánico con la fórmula molecular C14H28O2. Se caracteriza por la presencia de un doble enlace en el carbono 13 y grupos hidroxilo en los carbonos 1 y 2.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Tetradec-13-eno-1,2-diol puede sintetizarse mediante varios métodos. Un enfoque común implica la hidroboración-oxidación de tetradec-13-eno. Este proceso generalmente utiliza borano (BH3) como agente hidroborante, seguido de oxidación con peróxido de hidrógeno (H2O2) en presencia de una base como el hidróxido de sodio (NaOH).
Métodos de producción industrial: La producción industrial de tetradec-13-eno-1,2-diol puede implicar la hidrogenación catalítica de tetradec-13-ino-1,2-diol. Este método utiliza un catalizador de paladio en condiciones controladas de temperatura y presión para obtener el producto deseado.
Tipos de reacciones:
Oxidación: Tetradec-13-eno-1,2-diol puede sufrir reacciones de oxidación para formar cetonas o ácidos carboxílicos correspondientes. Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: El compuesto se puede reducir para formar dioles saturados utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4).
Sustitución: Tetradec-13-eno-1,2-diol puede participar en reacciones de sustitución nucleofílica, donde los grupos hidroxilo son reemplazados por otros grupos funcionales.
Reactivos y condiciones comunes:
Oxidación: KMnO4, CrO3, H2O2
Reducción: LiAlH4, borohidruro de sodio (NaBH4)
Sustitución: Agentes halogenantes como el cloruro de tionilo (SOCl2)
Principales productos formados:
Oxidación: Cetonas, ácidos carboxílicos
Reducción: Dioles saturados
Sustitución: Compuestos halogenados
Aplicaciones Científicas De Investigación
Tetradec-13-eno-1,2-diol tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas.
Biología: Se investiga su posible papel en las vías biológicas y como precursor de compuestos bioactivos.
Medicina: Se explora su potencial propiedad terapéutica, incluidos los efectos antimicrobianos y antiinflamatorios.
Industria: Se utiliza en la producción de polímeros, tensioactivos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de tetradec-13-eno-1,2-diol implica su interacción con objetivos moleculares específicos. Los grupos hidroxilo pueden formar enlaces de hidrógeno con varias biomoléculas, influyendo en su estructura y función. Además, el doble enlace puede participar en reacciones que modifican la actividad del compuesto y las interacciones dentro de los sistemas biológicos.
Compuestos similares:
13-Tetradecene-1,3-diyne-6,7-diol: Similar en estructura pero contiene triples enlaces en lugar de un doble enlace.
(Z)-tetradec-11-en-1-ol: Contiene un doble enlace en una posición diferente y un solo grupo hidroxilo.
Singularidad: Tetradec-13-eno-1,2-diol es único debido a su ubicación específica del doble enlace y los grupos hidroxilo, que confieren propiedades químicas y físicas distintas. Esta singularidad lo hace valioso para aplicaciones especializadas en varios campos.
Comparación Con Compuestos Similares
13-Tetradecene-1,3-diyne-6,7-diol: Similar in structure but contains triple bonds instead of a double bond.
(Z)-tetradec-11-en-1-ol: Contains a double bond at a different position and a single hydroxyl group.
Uniqueness: Tetradec-13-ene-1,2-diol is unique due to its specific placement of the double bond and hydroxyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Propiedades
Número CAS |
85866-09-7 |
|---|---|
Fórmula molecular |
C14H28O2 |
Peso molecular |
228.37 g/mol |
Nombre IUPAC |
tetradec-13-ene-1,2-diol |
InChI |
InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-14(16)13-15/h2,14-16H,1,3-13H2 |
Clave InChI |
KLRIGFIZXKJATE-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCCCCCCCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[N-(2-cyanoethyl)anilino]propanenitrile;sulfuric acid](/img/structure/B12659909.png)


